N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide
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Overview
Description
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” include a molecular weight of 299.39 . It is a powder that should be stored at room temperature .Scientific Research Applications
Sulfomethylation of Macrocycles
A foundational study by van Westrenen and Sherry (1992) demonstrated the sulfomethylation of piperazine and polyazamacrocycles, paving the way for the development of mixed-side-chain macrocyclic chelates. This process, which involves the introduction of methanesulfonate groups into these structures, is significantly influenced by pH levels. Such advancements in sulfomethylation techniques have broad implications for creating mono- and diacetate, phosphonate, and phosphinate derivatives, showcasing the versatility of sulfonate groups in synthetic chemistry (J van Westrenen & A D Sherry, 1992).
Radiosynthesis for Serotonin Receptors
The compound's derivative, [(18)F]FCWAY, has been utilized in developing a serotonin 5-HT(1A) receptor ligand for clinical human studies. Vuong et al. (2007) have innovated an automated one-step radiosynthesis process, improving chemical purity and yield. This advancement is crucial for producing radiopharmaceuticals with high specificity and minimal impurities, enhancing the study of neurological conditions through imaging techniques (B. Vuong et al., 2007).
Derivatization Reagent for Liquid Chromatography
Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography. This reagent, designed for enhanced sensitivity and the removal of excess reagent post-analysis, reflects the compound's role in improving chromatographic analyses of analytes. Such innovations contribute to more accurate and sensitive detection methods in chemical analysis (Hsin‐Lung Wu et al., 1997).
Development of Self-Assembling Structures
Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate interacting with t-butylphosphonic acid illustrates the compound's potential in forming three-dimensional self-assemblies. These structures, derived from sulfonate-phosphonate ligands, exhibit unique binding modes and supramolecular assembly, indicating their application in materials science and nanotechnology (R. Shankar et al., 2011).
Antagonists for Receptor Studies
Further, its derivatives have been explored as antagonists for various receptors, highlighting their application in developing potential therapeutic agents. For instance, the preparation of piperazine derivatives as 5-HT7 receptor antagonists showcases the chemical's role in pharmacological research aimed at understanding and potentially treating conditions related to serotonin receptor dysregulation (Juhee Yoon et al., 2008).
Future Directions
Piperazine derivatives have shown potential in the treatment of Alzheimer’s disease . They have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are aimed at increasing central cholinergic neurotransmission . Future research could focus on further exploring the therapeutic potential of these compounds, including “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide”.
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S2/c1-22-14-5-3-13(4-6-14)16-8-10-17(11-9-16)24(20,21)12-7-15-23(2,18)19/h3-6,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGEDNGYOKFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide |
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